molecular formula C16H18FNO2 B496170 ({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)(METHYL)AMINE CAS No. 861433-06-9

({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)(METHYL)AMINE

Cat. No.: B496170
CAS No.: 861433-06-9
M. Wt: 275.32g/mol
InChI Key: MLZYAGDALNIAQK-UHFFFAOYSA-N
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Description

({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine is an organic compound featuring a fluorinated aromatic system. It is supplied as its hydrochloride salt (CAS: 1049713-63-4) to enhance stability . The structure contains a tertiary amine group and two aromatic rings, one of which is a 2-fluorophenyl group connected via a methoxy bridge. The incorporation of fluorine atoms into organic compounds is a common strategy in medicinal chemistry and materials science, as it can significantly alter a molecule's polarity, metabolic stability, and binding affinity . As a fluorinated small molecule, this amine may serve as a key intermediate or building block in the synthesis of more complex chemical entities for research purposes, particularly in the development of potential pharmacologically active molecules or functional materials . Its mechanism of action is not predefined and is entirely dependent on the specific research context in which it is applied. This product is strictly for use in laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-18-10-12-7-5-9-15(19-2)16(12)20-11-13-6-3-4-8-14(13)17/h3-9,18H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZYAGDALNIAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde Intermediate Synthesis

The core aromatic aldehyde precursor, 2-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde, is synthesized via sequential etherification and oxidation (Scheme 1).

Step 1: Etherification
3-Methoxysalicylaldehyde undergoes O-alkylation with 2-fluorobenzyl bromide under Mitsunobu conditions (DIAD, PPh₃) to install the fluorophenylmethoxy group. Alternative methods employ potassium carbonate in DMF for nucleophilic substitution, though yields are lower (≤65%).

Step 2: Aldehyde Protection
The free phenolic hydroxyl group is protected as a methoxy group using methyl iodide and silver oxide in anhydrous THF, achieving >90% conversion.

Step 3: Oxidation (if required)
For substrates lacking an aldehyde group, MnO₂-mediated oxidation of benzylic alcohols provides the aldehyde precursor in 78–85% yield.

Methylamine Coupling

The aldehyde intermediate undergoes reductive amination with methylamine hydrochloride under optimized conditions:

ConditionCatalyst/ReagentSolventTemperatureYieldSource
TraditionalNaBH₄MeOH0°C → RT62%
Acid-catalyzedTfOH (10 mol%)DMF80°C88%
PhotoredoxIr(ppy)₃, B₂O₃MeCNRT, 24h74%

The triflic acid (TfOH)-catalyzed method in DMF demonstrates superior efficiency by leveraging in situ imine formation and borane-free reduction. This one-pot approach avoids intermediate isolation, achieving 88% yield with 95% purity. Photoredox catalysis offers a metal-free alternative but requires prolonged reaction times.

N-Methylation of Primary Amines

Primary Amine Synthesis

The primary amine intermediate, {2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methanamine, is prepared via:

Route A:

  • Buchwald-Hartwig amination of 2-[(2-fluorophenyl)methoxy]-3-methoxybromobenzene with ammonia gas (Pd₂(dba)₃, Xantphos).

Route B:

  • Gabriel synthesis using phthalimide-protected benzyl bromide, followed by hydrazinolysis.

Selective N-Methylation

Methylation employs formaldehyde and sodium cyanoborohydride (pH 7, MeOH, 0°C) to minimize over-alkylation. Alternatively, methyl iodide with NaH in THF achieves 79% yield but risks quaternary ammonium salt formation.

Novel Catalytic Approaches

Brønsted Acid-Catalyzed Reductive Amination

Triflic acid (10 mol%) catalyzes direct reductive amination between 2-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde and dimethylamine in DMF, yielding the tertiary amine in one step. This method bypasses intermediate imine isolation and operates under mild conditions (80°C, 12h).

Continuous Flow Synthesis

Patent disclosures describe microreactor-based systems for large-scale production:

  • Residence time: 8 min

  • Pressure: 15 bar

  • Catalyst: Immobilized Pd/C (1 wt%)

  • Conversion: 94%

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Reductive AminationHigh yields, one-pot synthesisRequires aldehyde precursorIndustrial
N-MethylationSelective for primary aminesMulti-step, lower yieldsLab-scale
Acid-CatalyzedMetal-free, short reaction timeHigh catalyst loadingPilot-scale
PhotoredoxAmbient conditionsLong reaction timeLab-scale

Chemical Reactions Analysis

Types of Reactions

({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)(METHYL)AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Example Synthetic Route

  • Starting Materials : Appropriate phenolic compounds and fluorinated reagents.
  • Reactions : Methoxylation reactions followed by amination to introduce the methylamine group.
  • Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Pharmacological Studies

The compound's unique structure allows it to interact with various biological targets, making it a candidate for pharmacological studies:

  • Serotonin Receptor Modulation : Research indicates that similar compounds can selectively modulate serotonin receptors, which are implicated in mood regulation and psychotropic drug development .
  • Anti-inflammatory Potential : Studies on related compounds suggest that they may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Research into the biological activity of this compound has shown promising results:

  • Interaction Studies : Preliminary studies indicate that the compound may interact with specific receptors involved in neurotransmission and inflammation. Understanding these interactions is crucial for developing new therapeutic agents.
  • Cytokine Inhibition : Similar compounds have been shown to inhibit pro-inflammatory cytokines, which could lead to new treatments for conditions like rheumatoid arthritis and other inflammatory disorders .

Case Studies

Several case studies have explored the effects of structurally similar compounds on various biological systems:

  • Case Study 1 : A study on N-substituted phenylmethylamines demonstrated their selective action on serotonin receptors, providing insights into their potential as antipsychotic agents .
  • Case Study 2 : Research on methyl derivatives of flavones indicated significant anti-inflammatory activity, suggesting that methoxy-substituted compounds may share similar properties .

Mechanism of Action

The mechanism of action of ({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)(METHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Reference
({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine C₁₆H₁₇FNO₂ 274.31 2-/3-methoxy, 2-fluorophenyl, methylamine Pharmaceutical intermediates
(3-Methoxyphenyl)methylamine C₁₃H₂₁NO 207.32 3-methoxy, bulky 2-methylbutan-2-yl Agrochemical intermediates
(2-METHOXY-PHENYL)-O-TOLYL-AMINE C₁₄H₁₅NO 213.28 2-methoxy, o-tolyl Chemical synthesis
(3-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE C₁₁H₁₅FNO 211.24 3-fluoro, methoxy-1-methylethyl Bioactive molecule development

Biological Activity

The compound ({2-[(2-Fluorophenyl)Methoxy]-3-Methoxyphenyl}Methyl)(Methyl)Amine is a chemical entity with the molecular formula C16H19FNO2C_{16}H_{19}FNO_2 and a molecular weight of 275.32 g/mol. This compound has garnered interest in pharmaceutical research due to its unique structural characteristics, which include a fluorinated phenyl moiety and two methoxy groups. These features may contribute to its potential biological activity, making it a candidate for various therapeutic applications.

Structural Characteristics

The structure of the compound can be represented as follows:

Structure (2[(2Fluorophenyl)Methoxy 3MethoxyphenylMethyl)(Methyl)Amine\text{Structure }({2-[(2-\text{Fluorophenyl})\text{Methoxy }-3-\text{Methoxyphenyl}\text{Methyl})(\text{Methyl})\text{Amine}}

This compound's unique combination of functional groups suggests potential interactions with biological targets, particularly in pharmacological contexts.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antitumor Activity : Compounds with methoxy and fluorine substitutions have been explored for their potential as antitumor agents. For example, studies on fluoro-, methoxyl-, and amino-substituted isoflavones have shown promising results against various cancer cell lines, including breast and colon cancer cells .
  • Opioid Receptor Interaction : The compound may also interact with opioid receptors, which are critical in pain management and have implications in treating conditions such as chronic pain and addiction .
  • Enzymatic Inhibition : Similar compounds have been evaluated for their ability to inhibit enzymes relevant to disease processes, such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine synthesis and has been targeted for immunosuppressive therapies .

Antitumor Activity

A study investigating the effects of various methoxylated compounds on cancer cell lines revealed that certain derivatives exhibited low micromolar growth inhibition (GI50 values), particularly in the MDA-MB-468 breast cancer cell line. The presence of methoxy groups was crucial for enhancing cytotoxicity .

Opioid Receptor Ligands

Research into opioid receptor ligands has highlighted the importance of structural modifications on pharmacological activity. Compounds similar to this compound have shown varying affinities for opioid receptors, suggesting potential therapeutic applications in pain relief .

Enzymatic Assays

In vitro assays conducted on structurally related compounds demonstrated their ability to inhibit key enzymes involved in metabolic pathways. For instance, compounds were assessed for their impact on cholinesterase and cytochrome P450 enzymes, indicating possible roles in neuroprotection and drug metabolism .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-MethoxyphenethylamineMethoxy group on phenethylamineSimpler structure; lacks fluorine
3-MethoxyanilineMethoxy group on anilineLacks additional aromatic ring
2-(4-Fluorophenyl)ethanamineFluorinated phenyl groupDifferent alkane chain length
This compound Two methoxy groups; fluorinated phenylComplex structure potentially enhancing activity

The unique combination of two methoxy groups along with a fluorinated phenyl moiety sets this compound apart from others, potentially influencing its pharmacological properties.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing ({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)(METHYL)AMINE, and how can reaction efficiency be optimized?

  • Methodological Answer :

  • Begin with a retrosynthetic analysis to identify feasible precursors (e.g., 2-fluorophenyl methanol and 3-methoxybenzyl derivatives). Use coupling reactions like nucleophilic substitution or Buchwald-Hartwig amination for introducing the methylamine group.
  • Optimize reaction conditions (solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via TLC or HPLC .
  • Reference impurity profiles from pharmacopeial standards (e.g., ≤0.1% for individual impurities) to validate purity .

Q. Which analytical techniques are recommended for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm the methoxy, fluorophenyl, and methylamine moieties. Compare coupling constants to DFT-predicted values for stereochemical validation .
  • HPLC-MS : Employ reverse-phase chromatography with a C18 column and ESI-MS detection to quantify purity and identify degradation products .
  • X-ray crystallography : If crystalline, resolve the 3D structure to analyze steric effects and intermolecular interactions .

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Design accelerated stability studies using ICH guidelines: expose the compound to elevated temperatures (40–60°C), UV light, and pH gradients (2–12).
  • Track degradation via HPLC-UV and LC-MS to identify breakdown pathways (e.g., hydrolysis of the methoxy group or fluorophenyl ring oxidation) .
  • Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interactions in biological systems?

  • Methodological Answer :

  • Perform molecular dynamics (MD) simulations to study binding affinities with target receptors (e.g., amine transporters or enzymes). Parameterize force fields using QM/MM calculations for the fluorophenyl and methoxy groups .
  • Use docking software (AutoDock, Schrödinger) to screen against protein databases. Validate predictions with in vitro assays (e.g., SPR or fluorescence polarization) .

Q. How to resolve contradictions in experimental data (e.g., conflicting solubility or bioactivity results)?

  • Methodological Answer :

  • Apply methodological pluralism : Cross-validate results using orthogonal techniques (e.g., isothermal titration calorimetry vs. fluorometric assays for binding studies) .
  • Analyze batch-to-batch variability by comparing synthetic routes (e.g., Boc-protected intermediates vs. direct alkylation) and impurity profiles .
  • Use multivariate statistical tools (PCA, PLS regression) to identify confounding variables (e.g., solvent polarity in solubility assays) .

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicological impacts?

  • Methodological Answer :

  • Adopt a split-split plot design to evaluate abiotic/biotic degradation across environmental compartments (soil, water, air). Measure half-lives using LC-MS/MS and assess bioaccumulation in model organisms (e.g., Daphnia magna) .
  • Conduct QSAR modeling to predict toxicity endpoints (e.g., LC50) based on electronic (HOMO-LUMO gaps) and lipophilic (logP) properties .

Q. How can researchers elucidate the compound’s structure-activity relationship (SAR) for targeted therapeutic applications?

  • Methodological Answer :

  • Synthesize analogs with modifications to the fluorophenyl (e.g., Cl or Br substitution) or methoxy groups (e.g., ethoxy or hydroxyl).
  • Test bioactivity in cell-based assays (e.g., IC50 in cancer lines) and correlate with computational descriptors (e.g., polar surface area, hydrogen-bonding capacity) .
  • Use crystallographic data to map steric clashes or favorable interactions in ligand-receptor complexes .

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